Pemigatinib

Content Navigation

CAS Number

Product Name

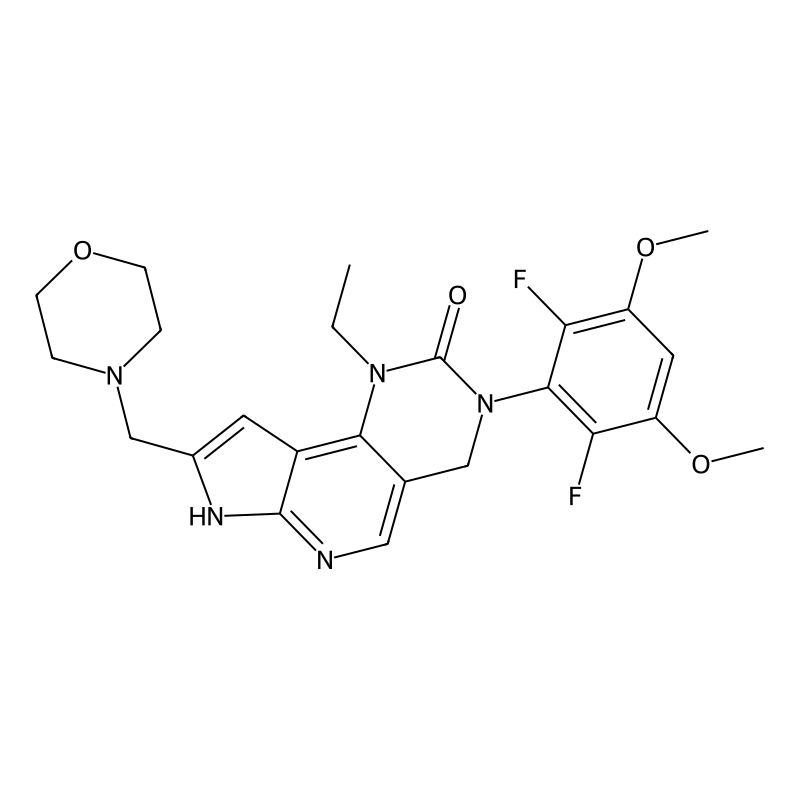

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pemigatinib FGFR1 FGFR2 FGFR3 inhibitor mechanism of action

Biochemical Mechanism of Action

Pemigatinib functions as a competitive ATP-binding site inhibitor. Its high selectivity and potency are derived from specific molecular interactions within the kinase domain of FGFRs.

- Binding Mode and Selectivity: this compound binds to the ATP-binding pocket of FGFRs in a "DFG-in" conformation, classifying it as a Type I tyrosine kinase inhibitor [1]. The key interaction involves its pyrrolopyridine moiety forming two hydrogen bonds with the backbone of the hinge region residue Ala564 in FGFR1. An additional hydrogen bond is formed between a methoxy oxygen atom on the inhibitor and the backbone nitrogen of Asp641 in the activation loop. This extensive network of hydrogen bonds and van der Waals contacts confers high affinity and explains its superior potency compared to some other FGFR inhibitors [1].

- Receptor Specificity: this compound is highly selective for FGFR1-3 over FGFR4, and has minimal off-target activity against other kinases [1]. The structural basis for this specificity lies in differences in the kinase domains of these receptors.

The diagram below illustrates how this compound inhibits the FGFR signaling pathway.

Quantitative Inhibition and Selectivity Profile

Biochemical and cellular assays confirm this compound's potency and specificity. The data below, primarily from kinase activity inhibition assays and cellular proliferation studies in Ba/F3 cells, quantify its efficacy [1].

Table 1: Inhibitory Profile (IC₅₀) of this compound

| Target | Kinase Assay IC₅₀ (nM) | Cellular Proliferation Assay IC₅₀ (nM) |

|---|---|---|

| FGFR1 | 0.2 | 1.2 |

| FGFR2 | 1.2 | 0.3 |

| FGFR3 | 1.4 | 1.2 |

| FGFR4 | 15 | 12 |

| Parental Ba/F3 | >5000 | >5000 |

Structural Biology and Experimental Analysis

High-resolution structural data provides the definitive basis for understanding this compound's mechanism of action.

- Structural Methodology: The crystal structure of the this compound/FGFR1 kinase domain complex was determined at 2.5 Å resolution [1]. Proteins were typically expressed in insect cell systems, purified via affinity and size-exclusion chromatography, and co-crystallized with this compound. Crystallographic data collection and refinement statistics are detailed in the source publication's supplementary information [1].

- Key Structural Interactions:

- Hinge Region Binding: Pyrrolopyridine moiety forms two hydrogen bonds with Ala564.

- Hydrophobic Pocket: The difluoromethoxyphenyl ring occupies a hydrophobic pocket near the gatekeeper residue Val561.

- Selectivity Interaction: A hydrogen bond between a methoxy oxygen and Asp641.

- Solubility Group: The morpholine group extends into the solvent region without specific protein interactions.

Resistance from Gatekeeper Mutations

A significant challenge with targeted kinase therapies is the emergence of acquired resistance, often through gatekeeper mutations. Biochemical profiling reveals this compound's variable susceptibility to these mutations [1].

Table 2: this compound Sensitivity to FGFR Gatekeeper Mutations

| FGFR Isoform & Mutation | Kinase Assay IC₅₀ (nM) | Fold Change vs. Wild-Type |

|---|---|---|

| FGFR2 (Wild-Type) | 1.2 | (Baseline) |

| FGFR2 V564I | 7.0 | ~6-fold increase |

| FGFR2 V564F | >1000 | >800-fold increase |

| FGFR1 (Wild-Type) | 0.2 | (Baseline) |

| FGFR1 V561M | 149 | ~750-fold increase |

| FGFR3 (Wild-Type) | 1.4 | (Baseline) |

| FGFR3 V555M | 107 | ~76-fold increase |

This data indicates that this compound retains excellent activity against the FGFR2 V564I mutation but shows significantly reduced potency against methionine (FGFR1 V561M, FGFR3 V555M) and phenylalanine (FGFR2 V564F) substitutions [1].

Clinical and Preclinical Evidence

Clinical trials validate the therapeutic impact of FGFR inhibition by this compound and provide insights into its pharmacodynamics.

- Clinical Pharmacodynamics: A consistent and rapid increase in serum phosphate levels (hyperphosphatemia) serves as a key pharmacodynamic (PD) marker of effective FGFR pathway inhibition. In a phase I study, mean serum phosphate levels rose from baseline to 2.25 mg/dL by day 8 of treatment and decreased during the off-therapy week, confirming the on-target effect of the drug [2].

- Tumor Agnostic Activity: The phase II FIGHT-207 basket trial demonstrated antitumor activity of this compound across various solid tumors with FGFR alterations [3]. The objective response rate (ORR) was highest in patients with FGFR fusions/rearrangements (Cohort A, ORR: 26.5%), followed by those with activating non-kinase domain mutations (Cohort B, ORR: 9.4%) [3]. This supports the role of this compound as a tumor-agnostic therapy for cancers driven by specific FGFR alterations.

- Correlative Genomic Analysis: An exploratory analysis from the FIGHT-207 trial identified that co-occurring TP53 mutations were associated with a lack of response to this compound, whereas BAP1 alterations were linked to higher response rates, offering insights for patient stratification [3].

Key Insights for Research and Development

For drug development professionals, several key insights emerge from the data:

- Potency and Selectivity: this compound's sub-nanomolar potency against FGFR1-3 and significant selectivity over FGFR4 make it a superior tool for proof-of-concept studies and combination therapy strategies [1].

- Structural Guidance for Next-Generation Inhibitors: The detailed binding mode and profiling against gatekeeper mutations provide a blueprint for designing next-generation inhibitors to overcome resistance, particularly against valine-to-methionine/phenylalanine substitutions [1].

- Biomarker Strategy: Clinical efficacy is strongly linked to specific FGFR alterations, particularly fusions/rearrangements. Robust biomarker identification in clinical trial design, including assessment for co-alterations like TP53, is critical for success [3].

References

Pemigatinib discovery and synthesis pathway

Pemigatinib Synthesis Pathway

The gram-scale synthesis of this compound, as disclosed by Incyte Corporation, is a multi-step process [1]. The table below summarizes the key intermediates and reaction conditions.

| Step | Starting Material | Product (Intermediate) | Key Reaction / Conditions | Reported Yield |

|---|---|---|---|---|

| 1 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (PEMI-001) | N-TIPS protected compound (PEMI-002) | Protection with triisopropylchlorosilane (TIPSCl) | 91% |

| 2 | PEMI-002 | Aldehyde PEMI-003 | Formylation with DMF and sec-butyllithium | - |

| 3 | PEMI-003 | PEMI-004 | Nucleophilic substitution with ethylamine | 92% |

| 4 | PEMI-004 & 2,6-difluoro-3,5-dimethoxyaniline (PEMI-005) | PEMI-006 | Reductive amination | 82% |

| 5 | PEMI-006 | PEMI-007 | Cyclization with triphosgene | 92% |

| 6 | PEMI-007 & sulfonyl chloride | PEMI-008 | Substitution reaction | - |

| 7 | PEMI-008 | Aldehyde PEMI-009 | Formylation with DMF | 91% |

| 8 | PEMI-009 & Morpholine (PEMI-010) | PEMI-011 | Reductive amination with sodium triacetoxyborohydride (STAB) | - |

| 9 | PEMI-011 | This compound | Desulfonylation with TBAF | - |

An alternative synthesis pathway starts directly from 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (258). A nucleophilic substitution with ethylamine gives compound 259 in 92% yield, followed by reductive amination with 2,6-difluoro-3,5-dimethoxyaniline (260) to yield compound 261 (82%). Cyclization using triphosgene yields intermediate 262 (92%), which then undergoes substitution. A Bouveault reaction yields aldehyde 265 (91%), and a final Borch reduction with morpholine, followed by cleavage, provides this compound [1].

Mechanism of Action and Biological Effects

This compound's mechanism involves highly potent and selective inhibition of FGFR1-3 tyrosine kinases, which blocks downstream signaling and induces specific cellular changes [2] [1] [3].

This compound inhibits FGFR signaling, inducing multiple anti-tumor effects.

Experimental Protocols for Key Assays

For researchers investigating this compound's effects, here are methodologies from recent studies.

Protocol: Analyzing Anti-Tumor Effects in Cancer Cell Lines [2]

- Cell Lines Used: NCI-H1581 (lung cancer), KATO III (gastric cancer), RT-112 (bladder cancer).

- Cell Culture: Maintained according to ATCC or Leibniz Institute DSMZ protocols in recommended media with fetal calf serum at 37°C and 5% CO₂.

- This compound Treatment: Dissolved in DMSO and used at concentrations ranging from 3 nM to 1 μM.

- Cell Proliferation & Viability Assessment: Measured using assays like Alamar Blue. Cells are incubated with the reagent, and fluorescence is monitored (Ex: 530-560 nm, Em: 590 nm).

- Apoptosis Analysis: Assessed by flow cytometry using Annexin V/propidium iodide staining.

- Intracellular ROS Detection: Cells treated with this compound are incubated with fluorescent probes like H₂DCFDA, and ROS production is measured by flow cytometry or fluorescence microscopy.

- Senescence Induction: Evaluated using Senescence-associated β-galactosidase (SA-β-gal) staining.

- Protein Expression Analysis (Western Blot): Cells are lysed using RIPA buffer. Equal protein amounts are separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies (e.g., anti-c-Myc, anti-CDK6, anti-EGFR, anti-c-MET, anti-p21), followed by HRP-conjugated secondary antibodies. Detection is performed with enhanced chemiluminescence (ECL).

- miRNA Expression Analysis (qRT-PCR): RNA is extracted, and miRNA-specific reverse transcription is performed. Expression levels of miRNAs (e.g., miR-133b, miR-139, miR-186, miR-195) are analyzed using quantitative PCR.

Protocol: Radiosensitization Studies in Glioblastoma Stem Cells (GSCs) [3]

- Cell Culture: Primary GSC lines (e.g., GC1, GC2) are derived from patient specimens and cultured in serum-free conditions to maintain stemness.

- This compound Treatment: this compound is dissolved in DMSO for in vitro use. For in vivo studies, it is dissolved in 5% DMAC, 50 mM citrate buffer, and 0.5% methyl cellulose.

- Irradiation: Cells or mice are irradiated using an X-ray irradiator.

- Clonogenic Survival Assay: GSCs are treated with this compound, irradiated, and allowed to form colonies. Colonies are stained and counted to assess radiosensitivity.

- Neurosphere Formation Assay: The ability of GSCs to form neurospheres after this compound treatment and irradiation is evaluated.

- In Vivo Orthotopic Model: Mice bearing GSC-derived tumors are treated with this compound (e.g., oral gavage) and/or localized irradiation. Tumor growth and animal survival are monitored.

The field continues to evolve with ongoing clinical trials exploring this compound in various cancers and combination therapies [2] [3].

References

Pemigatinib IC50 Values for FGFR Isoforms

The half-maximal inhibitory concentration (IC₅₀) values from biochemical kinase assays demonstrate that pemigatinib is a highly potent and selective inhibitor of FGFR1-3, with significantly reduced activity against FGFR4 [1] [2] [3].

Table 1: Biochemical IC₅₀ Values of this compound against FGFR Isoforms

| FGFR Isoform | Reported IC₅₀ (nM) | Source/Reference |

|---|---|---|

| FGFR1 | 0.2 - 0.4 nM | [1] [2] [3] |

| FGFR2 | 0.5 - 1.2 nM | [1] [2] [3] |

| FGFR3 | 1.0 - 1.4 nM | [1] [2] [3] |

| FGFR4 | 15 - 30 nM | [1] [2] [3] |

This inhibitory profile is further supported by cellular proliferation assays. In Ba/F3 cells engineered to depend on specific FGFRs for growth, this compound potently inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-translocated cells (IC₅₀ values of 1.2, 0.3, and 1.2 nM, respectively), while showing minimal effect on parental Ba/F3 cells or those expressing FGFR4 (IC₅₀ of 12 nM) [2].

Experimental Protocols for Key Assays

The IC₅₀ values in the table above were primarily determined through the following standardized experimental methods.

Biochemical Kinase Activity Assay

This assay directly measures the inhibition of the target kinase's enzymatic activity [1] [2].

- Principle: The assay quantifies the phosphorylation of a substrate by a recombinant human FGFR kinase domain in the presence of a concentration gradient of this compound.

- Procedure:

- Reaction Setup: Incubate the FGFR kinase with ATP and a substrate in a buffer system.

- Inhibitor Addition: Add this compound at a series of concentrations (e.g., spanning from 0.1 nM to 1000 nM).

- Detection: Use a detection method such as enzyme-linked immunosorbent assay (ELISA) to measure the level of phosphorylated product.

- Data Analysis: Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC₅₀ value.

Cellular Proliferation Assay (Ba/F3 Model)

This functional assay evaluates the compound's ability to inhibit FGFR-dependent cell growth [1] [2].

- Cell Model: Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line, are engineered to express a constitutively active human FGFR (e.g., via translocation), making their survival and proliferation dependent on FGFR signaling.

- Procedure:

- Cell Culture: Plate FGFR-translocated Ba/F3 cells in growth medium without IL-3.

- Drug Treatment: Treat cells with a serial dilution of this compound for a defined period, typically 72 hours.

- Viability Measurement: Assess cell viability using a quantifiable method like the CellTiter-Glo Luminescent Cell Viability Assay, which determines the number of metabolically active cells based on ATP content [1] [4].

- Data Analysis: Normalize viability data as a percentage of the DMSO control and calculate the IC₅₀ from the dose-response curve.

FGFR Signaling Pathway and this compound Mechanism

The diagram below illustrates the core FGFR signaling pathway and the mechanism of action for this compound.

Diagram 1: FGFR signaling is initiated by ligand binding and receptor dimerization, activating key downstream pathways. This compound binds the ATP-binding pocket of FGFR1-3, inhibiting autophosphorylation and subsequent signal transduction [5] [1] [2].

Discussion on Resistance and Clinical Relevance

A significant challenge in targeted therapy is acquired resistance, often driven by gatekeeper mutations in the kinase domain [2]. Biochemical profiling reveals this compound's varying efficacy against these mutants:

Table 2: this compound Sensitivity to FGFR Gatekeeper Mutations

| FGFR Isoform & Mutation | Reported IC₅₀ (nM) | Fold Change (vs. Wild Type) |

|---|---|---|

| FGFR2 V564I | 7 nM | ~4.7-fold reduction |

| FGFR1 V561M | 149 nM | ~745-fold reduction |

| FGFR3 V555M | 107 nM | ~76-fold reduction |

Structural analyses indicate that this compound's difluoromethoxyphenyl ring occupies a hydrophobic pocket containing the gatekeeper valine. Replacing valine with the bulkier methionine or phenylalanine causes steric clashes that diminish this compound's binding affinity [2].

Beyond its approved use in cholangiocarcinoma, preclinical studies highlight this compound's potential in other contexts. Research shows it can overcome resistance to KRAS G12C inhibitors in non-small cell lung cancer with a mesenchymal phenotype and high FGFR1 expression [4]. Additionally, this compound enhances radiosensitivity in glioblastoma stem cells by inhibiting the FGFR1/FOXM1 pathway and downregulating S100A4, a biomarker of mesenchymal transition [5].

References

- 1. INCB054828 (this compound), a potent and selective inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the cholangiocarcinoma drug ... - Nature [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. The FGFR inhibitor this compound overcomes cancer drug ... [journals.plos.org]

- 5. FGFR1 Inhibition by this compound Enhances Radiosensitivity in ... [pmc.ncbi.nlm.nih.gov]

Pemigatinib metabolic stability in human liver microsomes

Quantitative Metabolic Stability Profile of Pemigatinib

The following table consolidates the key in vitro and in silico metabolic parameters for this compound, as identified in the research.

| Parameter | Value | Experimental Context |

|---|---|---|

| In Vitro Half-life (t₁/₂) | 27.29 min [1] [2] [3] | Human Liver Microsomes (HLM) |

| Intrinsic Clearance (CLᵢₙₜ) | 25.40 µL/min/mg [1] [2] [3] | Human Liver Microsomes (HLM) |

| Predicted Bioavailability | Moderate (suggesting good bioavailability) [1] [2] [3] | Based on a moderate extraction ratio |

| Major Metabolizing Enzyme | CYP3A4 [4] | Identified via in vitro studies |

| In Silico Metabolic Lability | - | Predicted by StarDrop's WhichP450 module [2] |

Detailed Experimental Protocols

The data in the table above was generated using the following validated experimental methods.

LC-MS/MS Analytical Method

This method was developed for the precise quantification of this compound in a human liver microsome (HLM) matrix [1] [2].

- Chromatography:

- Mass Spectrometry:

- Method Validation:

Metabolic Incubation Procedure

The metabolic stability assay was conducted to measure the depletion of this compound over time [5] [2].

- Incubation System: Human liver microsomes [1] [2].

- Model for Calculation: The "in vitro t₁/₂" approach using the well-stirred model was used to calculate the intrinsic clearance and in vitro half-life [5] [2].

- Software for In Silico Prediction: The StarDrop software package (WhichP450 module) was used to predict the compound's metabolic lability and sites of metabolism before the in vitro experiments [1] [2].

Clinical and Pharmacological Context

The metabolic characteristics of this compound have direct implications for its clinical use.

- Drug Interactions: As this compound is primarily metabolized by CYP3A4, co-administration with strong or moderate CYP3A4 inhibitors or inducers should be avoided, as these can alter this compound's plasma concentration [6] [4].

- Safety Profile: In clinical trials (FIGHT-202), the most common treatment-related adverse events included hyperphosphatemia (58.5%), alopecia (49.7%), and diarrhea (47.6%) [7]. Hyperphosphatemia is an on-target effect of FGFR inhibition [6].

- Pharmacokinetics: this compound exhibits dose-proportional pharmacokinetics and can be administered with or without food. It is primarily excreted in feces (82.4%) and urine (12.6%) [4].

FGFR Signaling Pathway and this compound's Mechanism

The diagram below illustrates the pathway targeted by this compound and its consequences.

> this compound inhibits the FGFR signaling pathway, blocking downstream signals that drive tumor cell processes.

Key Takeaways for Researchers

- Moderate Metabolic Stability: this compound's moderate in vitro half-life and clearance suggest a predictable and manageable in vivo pharmacokinetic profile, contributing to its once-daily oral dosing regimen [1] [2] [6].

- Robust Analytical Method: The validated LC-MS/MS method provides a reliable tool for further pharmacokinetic and metabolic studies on this compound and its potential metabolites [1] [2].

- Clear Drug-Drug Interaction Risk: The central role of CYP3A4 in its metabolism is a critical factor for clinicians and researchers to consider during treatment design or combination therapy studies [6] [4].

References

- 1. metabolic stability evaluation in human liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 2. metabolic stability evaluation in human liver microsomes [pmc.ncbi.nlm.nih.gov]

- 3. metabolic stability evaluation in human liver microsomes [sciencedirect.com]

- 4. Safety profiles of the new target therapies—this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pemazyre (this compound Tablets): Side Effects, Uses, ... [rxlist.com]

- 7. FIGHT-202: Analyzing the Effects of this compound in Patients ... [gioncologynow.com]

Fibroblast growth factor receptor signaling pathway pemigatinib

Molecular Profile and Approved Indication

The table below summarizes the core characteristics of pemigatinib.

| Property | Description |

|---|---|

| Drug Name | This compound (INCB054828; brand name: Pemazyre) |

| Primary Target | Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2] [3] |

| Mechanism of Action | Selective, competitive ATP-binding inhibitor that blocks FGFR autophosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT, JAK/STAT pathways) [2] [3] [4] |

| Key Biochemical Potency (IC₅₀) | FGFR1: ~0.4 nM; FGFR2: ~0.5 nM; FGFR3: ~1.0 nM; FGFR4: ~30 nM (demonstrating high selectivity for FGFR1-3) [1] |

| Primary Approved Indication | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [2] [5] |

Mechanisms of Action and Emerging Applications

This compound exerts its effects by targeting the FGFR signaling pathway, and research is uncovering broader applications, particularly in overcoming drug resistance.

Signaling Pathway and Cellular Effects

The diagram below illustrates the FGFR signaling pathway and the molecular consequences of its inhibition by this compound.

This compound inhibits FGFR activation, blocking key cancer-promoting signaling pathways. [2] [3] [4]

Treatment with this compound induces several biological effects across different cancer cell lines, including:

- Cell Cycle Arrest: Induction of G1 phase arrest [3].

- Cellular Stress: Increased production of reactive oxygen species (ROS) and induction of cellular senescence [3].

- Apoptosis: Promotion of programmed cell death [3].

- MicroRNA Modulation: Upregulation of tumor suppressor microRNAs (e.g., miR-133b, miR-139, miR-186, miR-195) and subsequent downregulation of their oncogenic protein targets (e.g., c-Myc, c-MET, CDK6, EGFR) [3].

Emerging Therapeutic Strategies

Preclinical studies highlight this compound's potential in combination therapies to overcome resistance:

Sensitizing Glioblastoma to Standard Therapies: In glioblastoma stem cells (GSCs), FGFR1 signaling is a key mediator of radioresistance [1] [6]. This compound inhibits FGFR1 signaling, promotes its degradation, and downregulates resistance-associated genes like S100A4 and FOXM1 [1]. This significantly enhances GSCs' sensitivity to radiation therapy in vitro and shows promising trends for prolonged survival in mouse models [1]. Recent research also demonstrates that this compound can sensitize GSCs to Tumor Treating Fields (TTFields) [6].

Overcoming KRAS G12C Inhibitor Resistance: In non-small cell lung cancer (NSCLC) with a mesenchymal-like phenotype and high FGFR1 expression, FGFR signaling acts as a feedback mechanism that confers inherent resistance to KRAS G12C inhibitors (e.g., sotorasib, adagrasib) [7] [8]. The combination of this compound and a KRAS G12C inhibitor shows high Bliss synergy, effectively overcoming this resistance in both in vitro and in vivo models [7] [8]. Knockdown experiments confirmed that FGFR1, but not FGFR2-4, is responsible for this synergistic effect [7].

Quantitative Efficacy and Safety Profile

Clinical Efficacy in Cholangiocarcinoma

A 2025 systematic review of five studies (459 patients) consolidated the efficacy of this compound in its approved population [2]:

| Efficacy Measure | Result |

|---|---|

| Objective Response Rate (ORR) | 43.2% |

| Complete Response (CR) | 3.0% |

| Partial Response (PR) | 40.2% |

| Stable Disease (SD) | 36.9% |

| Disease Control Rate (DCR = CR+PR+SD) | 80.1% |

| Progressive Disease (PD) | 14.9% |

| Median Progression-Free Survival (PFS) | 6.3 - 8.7 months (varies by study cohort) |

Safety and Adverse Events

The table below summarizes the most common adverse events (AEs) associated with this compound from the systematic review and a 2025 real-world pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) [2] [9].

| Adverse Event | Frequency (Clinical Data) | Frequency (Real-World FAERS Data) |

|---|---|---|

| Hyperphosphatemia | 48.0% | Most frequent in "Metabolism and nutrition disorders" |

| Fatigue | 33.0% | Frequently reported ("General disorders") |

| Alopecia | 32.7% | Information missing |

| Diarrhea | 28.6% | Frequently reported ("Gastrointestinal disorders") |

| Dry Eye | 20.1% | Frequently reported ("Skin and subcutaneous tissue disorders") |

| Other Ocular Toxicity | Keratitis, retinal detachment, blurred vision | Information missing |

The real-world study also identified novel AEs not initially highlighted in clinical trials, such as reduced fluid intake, and noted a median time-to-onset of AEs of 29 days for this compound [9].

Experimental Workflow for Combination Therapy Research

For researchers investigating this compound in combination with other therapies, the following workflow outlines a standard preclinical methodology. This is adapted from studies on its combination with KRAS G12C inhibitors in NSCLC [7] [8].

Standard workflow for evaluating this compound in drug combinations, from screening to in vivo validation. [7] [8]

Key Protocols

- Synergy Assessment: The Bliss Independence model is used to calculate a synergy score. A score > 0 indicates synergy, meaning the combination is more effective than the expected additive effect of each drug alone [7] [8].

- In Vivo Models: Patient-derived xenograft (PDX) or human lung cancer xenograft models with a mesenchymal phenotype, high FGFR1 expression, and KRAS G12C mutation are used. This compound is typically administered orally once daily [7] [8].

Research Perspectives and Challenges

- Mechanism of Resistance: Despite initial efficacy, acquired resistance to this compound can develop, often through secondary mutations in the FGFR2 kinase domain in cholangiocarcinoma [2] [5].

- Future Directions: Research is exploring next-generation inhibitors and new combinations. Using irreversible FGFR inhibitors or combining this compound with agents that target bypass resistance pathways (e.g., EGFR inhibitors) are promising strategies [5].

References

- 1. FGFR1 Inhibition by this compound Enhances Radiosensitivity in ... [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound in patients with ... [jgo.amegroups.org]

- 3. Targeting FGFRs by this compound induces G1 phase cell cycle ... [translational-medicine.biomedcentral.com]

- 4. targeting fibroblast growth factor receptor 1 to enhance the ... [explorationpub.com]

- 5. Progress in precision therapies for advanced ... [pmc.ncbi.nlm.nih.gov]

- 6. FGFR inhibition as a new therapeutic strategy to sensitize ... [nature.com]

- 7. The FGFR inhibitor this compound overcomes cancer drug ... [pmc.ncbi.nlm.nih.gov]

- 8. The FGFR inhibitor this compound overcomes cancer drug ... [journals.plos.org]

- 9. Data mining and safety analysis of FGFR tyrosine kinase ... [nature.com]

Comprehensive LC-MS/MS Analytical Method for Pemigatinib Quantification in Human Liver Microsomes: Application to Metabolic Stability Assessment

Then, I will now begin writing the main body of the article.

Introduction

Pemigatinib (PMB) is an orally administered, selective, potent small-molecule inhibitor targeting fibroblast growth factor receptor (FGFR) 1, 2, and 3. It received accelerated approval from the US Food and Drug Administration in April 2020 for the treatment of adults with previously treated, unresectable metastatic or locally advanced cholangiocarcinoma with a FGFR2 fusion or rearrangement [1] [2]. As a targeted therapy, this compound represents a significant advancement in the management of this rare but aggressive malignancy, with expanding clinical investigation across various solid tumors harboring FGFR alterations [3].

The development of robust bioanalytical methods is crucial for understanding the pharmacokinetic profile and metabolic fate of pharmaceutical compounds during drug development. Accurate quantification of drug concentrations in biological matrices enables researchers to determine critical parameters such as metabolic stability, intrinsic clearance, and potential drug-drug interactions [1]. For this compound specifically, assessing its metabolic stability in human liver microsomes (HLMs) provides valuable insights into its hepatic extraction ratio and potential oral bioavailability, guiding dosage regimen optimization [1].

This application note presents a comprehensive LC-MS/MS methodology specifically developed and validated for the precise quantification of this compound in human liver microsomes. The established protocol offers significant advantages over previously reported methods, including enhanced sensitivity, improved selectivity through multiple reaction monitoring (MRM), and a streamlined isocratic elution system that reduces analytical runtime and solvent consumption [1]. The method has been successfully applied to evaluate the metabolic stability of this compound, providing essential data for predicting its in vivo performance and informing clinical development strategies.

Experimental Design and Methodology

Materials and Reagents

- This compound (99.88% purity) and flavopiridol (Internal Standard, IS; 99.72% purity) were procured from MedChem Express Company (Princeton, NJ, USA) [1].

- Pooled human liver microsomes (M0567) from male donors (20 mg mL⁻¹ in 250 mM sucrose buffer) were obtained from Sigma-Aldrich (St. Louis, MO, USA) and stored at -70°C until use [1].

- HPLC-grade acetonitrile and formic acid were purchased from Sigma-Aldrich (St. Louis, MO, USA) [1].

- Water was purified using a Milli-Q plus purification system from Millipore (Billerica, MA, USA) [1].

Instrumentation and LC-MS/MS Conditions

The analytical system consisted of a Waters Acquity UPLC (serial number H10UPH) coupled with an Acquity TQD mass spectrometer (serial number QBB1203). The entire system was controlled by MassLynx 4.1 software (Version 4.1, SCN 805), with data processing performed automatically using the integrated 'QuanLynx' module. Mass tuning was optimized using the IntelliStart software [1].

Table 1: Liquid Chromatography Conditions

| Parameter | Specification |

|---|---|

| Column | ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm) |

| Column Temperature | 22 ± 2°C |

| Mobile Phase | 30% acetonitrile : 70% aqueous solution (0.1% formic acid in water) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 μL |

| Run Time | 2 min |

| Retention Time (PMB) | 1.2 min |

| Retention Time (IS) | 1.9 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Specification |

|---|---|

| Ionization Mode | Positive electrospray ionization (ESI+) |

| Drying Gas | Nitrogen (650 L/h at 350°C) |

| Cone Gas Flow | 100 L/h |

| Collision Gas | Argon (0.14 mL/min) |

| Capillary Voltage | 4.0 kV |

| Extractor Voltage | 3.0 V |

| RF Lens Voltage | 0.1 V |

| Source Temperature | 350°C |

| Dwell Time | 0.025 s per transition |

Table 3: Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Cone Voltage (V) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | 488 | 401 (quantifier) | 26 | 16 |

| 186 (qualifier) | 26 | 36 | ||

| Flavopiridol (IS) | 402 | 341 (quantifier) | 40 | 24 |

| 70 (qualifier) | 40 | 30 |

Sample Preparation Procedure

- Protein Precipitation: Transfer 50 μL of HLM sample to a clean microcentrifuge tube [1].

- Internal Standard Addition: Add 10 μL of flavopiridol working solution (appropriate concentration in acetonitrile) [1].

- Precipitation: Add 300 μL of ice-cold acetonitrile to precipitate proteins [1].

- Vortex and Centrifuge: Vortex-mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C [1].

- Supernatant Collection: Transfer 100 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].

Metabolic Stability Incubation Protocol

- Incubation Mixture Preparation: Prepare incubation mixture containing 0.1 M phosphate buffer (pH 7.4), HLMs (0.5 mg protein/mL), and this compound (1 μM final concentration) in a final volume of 500 μL [1].

- Pre-incubation: Allow the mixture to equilibrate at 37°C for 5 minutes [1].

- Reaction Initiation: Start the reaction by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase) [1].

- Time Point Sampling: Withdraw 50 μL aliquots at predetermined time points (0, 5, 10, 15, 30, and 45 minutes) [1].

- Reaction Termination: Immediately mix each aliquot with 300 μL of ice-cold acetonitrile containing internal standard to stop the reaction [1].

- Sample Analysis: Process samples as described in Section 2.3 and analyze using the LC-MS/MS method [1].

Figure 1: Workflow for assessing this compound metabolic stability in human liver microsomes

Method Validation Results

The developed LC-MS/MS method was thoroughly validated according to US FDA bioanalytical method validation guidelines to ensure reliability, reproducibility, and sensitivity for quantifying this compound in HLM matrices [1].

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 500 ng/mL. The calibration curve was constructed using least-squares linear regression analysis with a correlation coefficient (R²) of 0.9995, indicating a strong relationship between concentration and detector response [1].

The lower limit of quantification (LLOQ) was established at 5 ng/mL, with signal-to-noise ratio exceeding 10:1. This sensitivity was sufficient for reliably detecting and quantifying this compound concentrations in metabolic stability studies [1].

Table 4: Method Validation Parameters for this compound Quantification in HLMs

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range (ng/mL) | 5-500 | - |

| Correlation Coefficient (R²) | 0.9995 | ≥0.990 |

| LLOQ (ng/mL) | 5 | S/N ≥10 |

| Intra-day Accuracy (%) | -2.31 to 4.48 | ±15% |

| Intra-day Precision (% CV) | 0.46-6.99 | ≤15% |

| Inter-day Accuracy (%) | -7.67 to 4.48 | ±15% |

| Inter-day Precision (% CV) | 0.46-6.99 | ≤15% |

| Mean Recovery (%) | 101.7 ± 4.48 | Consistent and reproducible |

| Matrix Effect | Acceptable | No significant suppression/enhancement |

Precision and Accuracy

The intra-day and inter-day accuracy and precision were evaluated using quality control samples at low, medium, and high concentrations across three validation days. The results demonstrated that both parameters were within a variability of 10%, confirming the method's reproducibility and reliability [1].

The mean recovery of this compound from the HLM matrix was 101.7 ± 4.48%, which was superior to previously reported methods that showed recovery rates between 89.3-92.2% [1]. This high recovery indicates efficient extraction and minimal loss of the analyte during sample preparation.

Selectivity and Specificity

Selectivity was confirmed by comparing chromatograms of blank HLM samples with those spiked with this compound and IS. No significant interfering peaks from the HLM matrix were observed at the retention times of this compound (1.2 min) or the IS (1.9 min), demonstrating the method's specificity [1].

The use of MRM mode with two specific transitions for this compound (488 → 401 and 488 → 186) significantly enhanced method selectivity compared to single reaction monitoring (SRM) approaches used in previously published methods [1].

Stability

Stability experiments demonstrated that this compound remained stable in the HLM matrix under various storage and processing conditions, including bench-top stability (ambient temperature for 4 h), post-preparative stability (in autosampler at 10°C for 12 h), and after three freeze-thaw cycles[-citation:1]. These findings support the reliability of sample handling procedures in routine analytical applications.

Metabolic Stability Assessment

In Silico Prediction

Prior to experimental analysis, the metabolic stability of this compound was evaluated using the WhichP450 module of the StarDrop software package. The software predicted the compound's metabolic lability, expressed as a composite site lability (CSL) value, which indicates the susceptibility of different molecular regions to metabolic transformation [1]. This in silico approach provides valuable preliminary data to guide experimental design and resource allocation.

Metabolic Stability Parameters

The validated LC-MS/MS method was applied to assess the metabolic stability of this compound in HLMs. The disappearance of this compound over time followed first-order kinetics, allowing calculation of key metabolic parameters [1].

Table 5: Metabolic Stability Parameters of this compound in Human Liver Microsomes

| Parameter | Value | Interpretation |

|---|---|---|

| In vitro Half-life (t₁/₂) | 27.29 min | Moderate metabolic stability |

| Intrinsic Clearance (CLint) | 25.40 μL/min/mg | Moderate hepatic extraction |

| Predicted Hepatic Extraction Ratio | Moderate | Suggests good oral bioavailability |

The in vitro half-life of this compound was determined to be 27.29 minutes, with an intrinsic clearance value of 25.40 μL/min/mg [1]. These parameters indicate that this compound exhibits moderate metabolic stability in human liver microsomes. The moderate extraction ratio further suggests that the drug would likely demonstrate good oral bioavailability in clinical settings [1].

Figure 2: Relationship between this compound metabolic properties and clinical pharmacokinetics

Conclusions and Applications

The developed and validated LC-MS/MS method for this compound quantification in human liver microsomes represents a robust, sensitive, and efficient analytical tool for drug metabolism studies. Key advantages of this method include:

- Enhanced Sensitivity: With an LLOQ of 5 ng/mL, the method provides sufficient sensitivity for comprehensive metabolic stability assessments [1].

- Improved Selectivity: The use of MRM mode with two specific transitions for this compound significantly enhances method specificity compared to previously reported SRM approaches [1].

- Rapid Analysis: The short runtime of 2 minutes per sample enables high-throughput analysis, making the method suitable for busy laboratory environments [1].

- Superior Recovery: The sample preparation procedure yields excellent recovery rates (101.7 ± 4.48%), outperforming previously published methods [1].

The application of this method to metabolic stability studies has provided valuable insights into this compound's hepatic clearance characteristics and potential oral bioavailability. The moderate extraction ratio observed suggests that this compound would demonstrate favorable pharmacokinetic properties in clinical settings, consistent with its established oral dosing regimen [1] [2].

This analytical approach serves as a valuable template for researchers developing bioanalytical methods for other tyrosine kinase inhibitors or small molecule therapeutics. The comprehensive validation strategy and practical applications detailed in this protocol provide a framework that can be adapted to support various stages of drug discovery and development, from early metabolic screening to advanced pharmacokinetic studies.

References

Comprehensive Application Notes and Protocols: Pemigatinib Supersaturable Self-Nanoemulsifying Drug Delivery System (sSNEDDS)

Introduction and Rationale

Pemigatinib is a selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptor (FGFR 1-3) approved for the treatment of advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. [1] Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting pH-dependent solubility with high permeability but poor aqueous solubility at physiological pH (approximately 0.144 mg/mL). [2] [3] This limited solubility constrains its oral bioavailability and contributes to high pharmacokinetic variability, necessitating advanced formulation strategies to optimize its therapeutic potential.

Supersaturable Self-Nanoemulsifying Drug Delivery Systems (sSNEDDS) represent an innovative approach to overcome these limitations. These systems combine the advantages of conventional SNEDDS—which form transparent oil-in-water nanoemulsions with droplet sizes of 20-100 nm upon aqueous dilution—with supersaturation technology to enhance and maintain drug concentration beyond its equilibrium solubility. [2] [4] The incorporation of precipitation inhibitors (PIs) such as hydrophilic polymers prevents drug crystallization, maintaining a metastable supersaturated state that enhances gastrointestinal absorption. This technical approach addresses the key limitations of conventional SNEDDS, including drug precipitation in the gastrointestinal tract and the need for high surfactant concentrations that may cause gastric irritation. [2]

Formulation Composition and Optimization

Excipient Screening and Selection

The development of this compound sSNEDDS begins with systematic screening of excipients based on their solubilization capacity and emulsification efficiency.

Oil Phase Screening: Captex 300 demonstrated the maximum solubility for this compound among various oils tested, including Capmul MCM, Captex 2000, Miglynol 812, Capryol PGMC, sunflower oil, peppermint oil, oleic acid, and castor oil. [2] The selection of Captex 300 as the primary oil phase is based on its optimal drug loading capacity and compatibility with other formulation components.

Surfactant Selection: Kolliphor RH 40 was identified as the optimal surfactant due to its balanced hydrophilicity-lipophilicity and superior emulsification ability. [2] This surfactant plays a critical role in forming and stabilizing the nanoemulsion interface, with its high hydrophilic-lipophilic balance (HLB) value facilitating rapid dispersion in aqueous media.

Co-surfactant Optimization: Transcutol HP was selected as the co-surfactant based on its solubilization potential and ability to enhance emulsification by reducing interfacial tension. [2] The combination of Kolliphor RH 40 and Transcutol HP creates an optimal microenvironment for this compound solubilization and nanoemulsion formation.

Precipitation Inhibitor: Hydroxypropyl methylcellulose (HPMC K4M) at 5% concentration was identified as the optimal precipitation inhibitor, providing effective supersaturation maintenance with increased self-emulsification time. [2] HPMC functions by inhibiting crystal nucleation and growth through molecular interactions with drug molecules and modulation of medium viscosity.

Formulation Optimization Design

The composition of oil, surfactant, and co-surfactant was optimized using phase diagrams and further refined through simplex-lattice design, a statistical mixture design approach particularly suitable for formulation optimization. [2] This design allowed for systematic variation of component ratios while evaluating critical response variables, including droplet size, polydispersity index (PDI), emulsification time, and drug release profile. The association between response variables and influencing factors was described by multiple linear regression analysis, with optimum levels determined using Derringer's desirability function. [2]

Table 1: Optimized Composition of this compound sSNEDDS

| Component | Function | Optimal Concentration | Specific Grade |

|---|---|---|---|

| Captex 300 | Oil phase | 25-30% | - |

| Kolliphor RH 40 | Surfactant | 40-45% | - |

| Transcutol HP | Co-surfactant | 25-30% | - |

| HPMC K4M | Precipitation inhibitor | 5% | - |

| This compound | Active ingredient | 13.5 mg equivalent | - |

Table 2: Critical Quality Attributes of Optimized this compound sSNEDDS

| Parameter | Result | Methodology |

|---|---|---|

| Droplet size range | 166.78 ± 3.14 to 178.86 ± 1.24 nm | Dynamic light scattering |

| Polydispersity index (PDI) | 0.212 – 0.256 | Dynamic light scattering |

| Emulsification time | < 15 seconds | Visual observation in physiological fluids |

| Percent transmittance | 99.12 ± 0.46% | UV-spectroscopy at 638 nm |

| Viscosity | 574 ± 26 centipoises | Rheometer |

| Drug release profile | Significantly faster than pure drug and conventional SNEDDS | Dissolution testing |

Preparation Protocol

Equipment and Material Requirements

- Equipment: Analytical balance, magnetic stirrer with hot plate, water bath, sonicator, homogenizer (optional), pH meter, vacuum desiccator

- Materials: this compound (API), Captex 300, Kolliphor RH 40, Transcutol HP, HPMC K4M, organic solvents (methanol, ethanol)

Step-by-Step Manufacturing Procedure

Drug Solubilization: Accurately weigh 13.5 mg of this compound per dosage unit and dissolve in a minimal quantity of a volatile organic solvent (methanol or ethanol) to facilitate uniform distribution throughout the formulation. [5]

Oil-Surfactant Mixture Preparation: Combine Captex 300 (25-30%), Kolliphor RH 40 (40-45%), and Transcutol HP (25-30%) in a glass vial. Mix thoroughly using a magnetic stirrer at 500 rpm for 10 minutes until a homogeneous mixture is obtained. [2]

Drug Incorporation: Gradually add the drug solution to the oil-surfactant mixture while maintaining continuous stirring at 40°C to ensure uniform distribution and facilitate solvent evaporation. [2]

Precipitation Inhibitor Addition: Slowly incorporate HPMC K4M (5% w/w of total formulation) to the mixture while increasing stirring speed to 1000 rpm. Continue mixing for 20-30 minutes until a clear, homogeneous preparation is achieved. [2]

Solvent Removal: Place the formulation in a vacuum desiccator at room temperature for 2 hours to ensure complete removal of residual organic solvents. [2]

Final Homogenization: Subject the final formulation to gentle sonication for 5 minutes in a bath sonicator to eliminate any entrapped air bubbles and ensure product uniformity. [2]

Packaging and Storage: Transfer the final sSNEDDS formulation to amber glass vials and store under controlled room temperature conditions (25°C/60% RH) protected from light. [2]

Characterization Methods and Protocols

Physicochemical Characterization

Droplet Size and Size Distribution: Determine droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) with a Malvern Zetasizer. Dilute the sSNEDDS formulation 100-fold with distilled water before measurement. Perform analysis in triplicate at 25°C. [2] PDI values below 0.3 indicate a monodisperse population essential for consistent performance.

Morphological Analysis: Examine nanoemulsion droplet morphology using Transmission Electron Microscopy (TEM). Dilute the formulation 100-fold with distilled water, place a drop on a copper grid, and stain with 2% phosphotungstic acid before visualization. [2] This confirms spherical droplet morphology and absence of aggregation.

Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the physical state of this compound within the formulation. Use sealed aluminum pans with a heating rate of 10°C/min under nitrogen purge from 25°C to 300°C. The absence of this compound melting endotherm confirms drug amorphization. [2]

FTIR Spectroscopy: Conduct Fourier Transform Infrared Spectroscopy using the KBr pellet method with scans from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution to investigate potential drug-excipient interactions. [2]

In Vitro Performance Evaluation

Self-Emulsification Efficiency: Assess by diluting 1 mL of sSNEDDS in 500 mL of distilled water and various physiological media (0.1N HCl, phosphate buffer pH 6.8) under gentle agitation (50 rpm) at 37°C. Record the time for complete dispersion and percentage transmittance at 638 nm. [2]

In Vitro Drug Release Studies: Conduct dissolution testing using USP Apparatus II (paddle method) at 50 rpm in 900 mL of different dissolution media (0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) maintained at 37°C. Withdraw samples at predetermined time intervals and analyze using validated HPLC methods. Compare release profiles against pure drug suspension and conventional SNEDDS. [2] [5]

Supersaturation Maintenance: Evaluate the precipitation inhibition capability by diluting the formulation in appropriate aqueous media and monitoring drug concentration over time (up to 24 hours). Sample aliquots at predetermined intervals, filter through 0.1μm membrane filters, and quantify drug content using HPLC. [2]

The FGFR signaling pathway targeted by this compound and the mechanism of sSNEDDS can be visualized as follows:

Diagram 1: FGFR Signaling Pathway and this compound Mechanism of Action - This diagram illustrates the FGFR signaling pathway in tumor cells that this compound targets, showing how it competitively inhibits FGFR to block downstream signaling cascades that drive tumor proliferation and survival.

Stability Assessment Protocol

Accelerated Stability Studies

Conduct accelerated stability studies according to ICH guidelines to evaluate the physical and chemical stability of this compound sSNEDDS under various stress conditions. [2]

Storage Conditions: Store sealed sSNEDDS formulations at:

- 5°C ± 3°C (refrigerated condition)

- 25°C ± 2°C/60% ± 5% RH (controlled room temperature)

- 40°C ± 2°C/75% ± 5% RH (accelerated condition)

Testing Intervals: Analyze samples at 0, 1, 3, and 6 months for:

- Physical appearance (clarity, phase separation, precipitation)

- Drug content (HPLC analysis)

- Droplet size, PDI, and zeta potential

- Emulsification time and percent transmittance

- In vitro drug release profile

Stability Acceptance Criteria

Establish the following acceptance criteria for stability evaluation:

- Physical Stability: No phase separation, precipitation, or significant change in visual appearance

- Chemical Stability: Drug content maintained within 90-110% of initial concentration

- Performance Stability: No significant change in droplet size (<20% increase), PDI (<0.3), emulsification time (<20 seconds), or drug release profile

Table 3: Stability Testing Conditions and Evaluation Parameters

| Test Condition | Duration | Evaluation Parameters | Acceptance Criteria |

|---|---|---|---|

| 5°C ± 3°C | 0, 1, 3, 6 months | Appearance, drug content, droplet size, drug release | No significant changes from initial specifications |

| 25°C ± 2°C/60% ± 5% RH | 0, 1, 3, 6 months | Appearance, drug content, droplet size, PDI, zeta potential, drug release | All parameters within 90-110% of initial values |

| 40°C ± 2°C/75% ± 5% RH | 0, 1, 3, 6 months | Appearance, drug content, droplet size, PDI, emulsification time | No phase separation or precipitation; drug content >90% |

In Vivo Performance and Pharmacokinetics

The pharmacokinetic profile of this compound sSNEDDS was evaluated in comparative studies against pure drug suspension in animal models. The sSNEDDS formulation demonstrated significantly enhanced biopharmaceutical performance with improved absorption characteristics. [5]

Table 4: Pharmacokinetic Parameters of this compound sSNEDDS vs. Pure Drug Suspension

| Pharmacokinetic Parameter | This compound sSNEDDS | Pure Drug Suspension | Statistical Significance |

|---|---|---|---|

| Cmax (ng/mL) | 3.52 ± 0.13 | 2.82 ± 0.42 | P < 0.05 |

| Tmax (h) | 1.50 ± 0.01 | 2.50 ± 0.03 | P < 0.05 |

| AUC0-t (ng·h/mL) | 22.5 ± 2.54 | 13.3 ± 1.85 | P < 0.05 |

| AUC0-∞ (ng·h/mL) | 25.8 ± 2.12 | 15.2 ± 2.05 | P < 0.05 |

| t1/2 (h) | 12.5 ± 1.25 | 14.8 ± 1.42 | P < 0.05 |

| Relative Bioavailability | 169% | 100% (reference) | - |

Key findings from pharmacokinetic studies include:

Enhanced Absorption: The 25% increase in Cmax and reduced Tmax with sSNEDDS indicate more rapid and efficient drug absorption compared to conventional formulation. [5]

Improved Exposure: The significant increase in AUC values (69% higher for sSNEDDS) demonstrates enhanced systemic exposure, translating to improved bioavailability. [5]

Optimized Disposition: The slightly decreased elimination half-life suggests altered disposition kinetics potentially due to modified release characteristics. [5]

The experimental workflow for developing and evaluating this compound sSNEDDS is summarized below:

Diagram 2: sSNEDDS Development Workflow - This diagram outlines the systematic approach for developing this compound sSNEDDS, progressing from initial excipient screening through formulation optimization, comprehensive characterization, and final in vivo evaluation.

Conclusion and Technical Outlook

The development of this compound sSNEDDS represents a viable formulation strategy to overcome the solubility-limited bioavailability of this important oncology therapeutic. Through systematic optimization employing quality by design principles and appropriate characterization methodologies, the sSNEDDS platform demonstrates significant advantages over conventional formulations. The incorporation of HPMC K4M as a precipitation inhibitor at 5% concentration effectively maintains supersaturation, while the optimized lipid-based composition ensures rapid self-nanoemulsification with droplet sizes below 200 nm.

The enhanced in vitro dissolution performance and superior in vivo pharmacokinetic profile position this formulation as a promising alternative to the current commercial product. Future development work should focus on translation to solid dosage forms, scale-up manufacturing considerations, and clinical evaluation to establish therapeutic equivalence or potential superiority in human subjects. The protocols and application notes detailed herein provide a comprehensive framework for researchers pursuing similar formulation strategies for other poorly soluble drug compounds.

References

- 1. A drug safety evaluation of this compound for advanced ... [pubmed.ncbi.nlm.nih.gov]

- 2. Formulation development, optimization and characterization of ... [fjps.springeropen.com]

- 3. Population Pharmacokinetics Analysis of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in supersaturation-based SNEDDS [sciencedirect.com]

- 5. and in vivo evaluation of Formulation ... This compound [journals.innovareacademics.in]

Pemigatinib dosing schedule 14 days on 7 days off

Pemigatinib Application Notes & Protocol

Drug Profile and Mechanism of Action

- Drug Name: this compound (PEMAZYRE)

- Classification: A potent, selective, oral small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2].

- Primary Mechanism: It targets and inhibits FGFR phosphorylation and signaling, thereby preventing tumor cell proliferation and survival in cancers driven by FGFR alterations [1] [2].

- Key Indications:

- Cholangiocarcinoma: Adults with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement [3] [4] [5].

- Myeloid/Lymphoid Neoplasms (MLNs): Adults with relapsed or refractory MLNs with an FGFR1 rearrangement. Note: The dosing schedule for MLNs is continuous, not intermittent. [6] [5]

Recommended Dosing Schedule and Rationale

The dosing regimen differs by indication, a critical distinction for clinical protocol design.

Table 1: Recommended this compound Dosing Schedules by Indication

| Indication | Genetic Alteration | Recommended Dosage & Schedule | Cycle Duration |

|---|---|---|---|

| Cholangiocarcinoma | FGFR2 fusion/rearrangement | 13.5 mg orally, once daily for 14 consecutive days, followed by 7 days off therapy [3] [7] [5] | 21 days |

| Myeloid/Lymphoid Neoplasms | FGFR1 rearrangement | 13.5 mg orally, once daily on a continuous schedule [6] [5] | Continuous |

- Rationale for Intermittent Dosing in Cholangiocarcinoma: The 14-days-on, 7-days-off schedule is a strategic approach to manage the pharmacodynamic effect of the drug. A key biomarker of FGFR inhibition is a rise in serum phosphate levels (hyperphosphatemia) [8]. Research has shown that serum phosphate levels increase during the 14-day dosing period and subsequently decrease during the 7-day treatment break, allowing for management of this on-target effect and potentially improving tolerability [8]. Treatment is continued until disease progression or unacceptable toxicity occurs [3].

Clinical Evidence and Efficacy Data

The approval for cholangiocarcinoma is based on the pivotal FIGHT-202 phase II trial [2] [5].

- Study Design: An open-label, multicenter, single-arm study in 107 patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. Patients received this compound 13.5 mg on the 14-days-on, 7-days-off schedule [5].

- Efficacy Results: The trial demonstrated an Objective Response Rate (ORR) of 36%, with 2.8% of patients achieving a complete response. The median Duration of Response (DOR) was 9.1 months [2] [5].

- Supporting Pharmacokinetics: A 2023 Phase I study in Chinese patients confirmed that this compound is rapidly absorbed and has a geometric mean elimination half-life of 11.3 hours. The area under the curve (AUC) and maximum concentration (Cmax) at steady state support the once-daily dosing regimen [8].

Safety Profile & Dose Modification Protocol

This compound has a distinct safety profile requiring proactive monitoring and management.

- Common Adverse Reactions (≥20%): Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, stomatitis, dry eye, and constipation [3] [4].

- Serious and Key Risks:

A structured protocol for dose modification is required to manage adverse reactions.

Table 2: Dose Modification Guide for Adverse Reactions

| Adverse Reaction (AR) | Action | Dosing Recommendation after Resolution |

|---|---|---|

| Symptomatic RPED | Withhold PEMAZYRE [3] [7] | Resume at a reduced dose upon improvement [3] [7] |

| Hyperphosphatemia >7 mg/dL to ≤10 mg/dL | Initiate phosphate-lowering therapy. If not <7 mg/dL within 1-2 weeks, withhold [3] [7] | First occurrence: Resume at same dose. Subsequent: Resume at reduced dose [3] [7] |

| Hyperphosphatemia >10 mg/dL | Initiate phosphate-lowering therapy. If not ≤10 mg/dL within 1 week, withhold [3] [7] | Resume at next lower dose level [3] [7] |

| Grade 3 AR | Withhold for up to 2 weeks [3] [7] | If resolves within 2 weeks, resume at next lower dose. Otherwise, discontinue [3] [7] |

| Grade 4 AR | Permanently discontinue [3] [7] | — |

Recommended Dose Reduction Steps:

- First reduction: 9 mg once daily (for first 14 days of each cycle for cholangiocarcinoma) [3] [7]

- Second reduction: 4.5 mg once daily (for first 14 days of each cycle for cholangiocarcinoma) [3] [7]

- Permanently discontinue if unable to tolerate 4.5 mg dose [3] [7]

Experimental & Monitoring Protocols

A. Pre-Treatment and Ongoing Monitoring Protocol

- Genetic Testing: Confirm the presence of an FGFR2 fusion or rearrangement in tumor specimens prior to initiation for cholangiocarcinoma [7] [5].

- Ophthalmologic Examination: Perform a comprehensive exam, including Optical Coherence Tomography (OCT), at baseline, every 2 months for the first 6 months, and every 3 months thereafter [3] [1].

- Serum Phosphate Monitoring: Check levels regularly during treatment. Initiate a low-phosphate diet when level is >5.5 mg/dL and consider phosphate-lowering therapy when >7 mg/dL [3] [1].

- Pregnancy Testing: Verify pregnancy status in females of reproductive potential before starting [9] [4].

B. Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment Methodology The following protocol is adapted from a phase I clinical trial [8] and can be applied in research settings.

- Plasma Sampling for PK: Collect blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) on Days 1 and 14 of Cycle 1 to determine Cmax, Tmax, AUC, and half-life.

- Analytical Method: Quantify this compound plasma concentrations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method [8].

- PD Marker Assessment: Measure serum phosphate levels pre-dose on Days 1, 8, and 15 of Cycle 1 to correlate FGFR inhibition with drug exposure [8].

Visual Summary of Protocol

To clarify the signaling pathway and the clinical workflow for managing this compound therapy, the following diagrams provide a structured visual guide.

This diagram illustrates the mechanism of action of this compound, highlighting its targeted inhibition of the FGFR signaling pathway.

This workflow outlines the key clinical decision points in a this compound treatment protocol, from patient selection to treatment continuation and toxicity management.

Conclusion

The intermittent dosing schedule of this compound is a scientifically grounded regimen that effectively balances robust clinical efficacy against FGFR2-altered cholangiocarcinoma with the management of mechanism-based toxicities. Successful implementation in both clinical and research settings requires strict adherence to genetic testing, proactive and structured safety monitoring, and a clear protocol for dose modifications.

References

- 1. Oncology Drug Reference Sheet: this compound [onf.ons.org]

- 2. This compound (Pemazyre): Uses in Cancer, Side effects, ... [oncodaily.com]

- 3. PEMAZYRE® (this compound) Dosing & Administration [hcp.pemazyre.com]

- 4. PEMAZYRE® (this compound) - Prescribing Information [pemazyre.com]

- 5. This compound: uses, dosing, warnings, adverse events, ... [oncologynewscentral.com]

- 6. Dosing and Administration Information. [hcp.pemazyre.com]

- 7. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 8. a phase i clinical trial - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. This compound (oral route) - Side effects & dosage [mayoclinic.org]

Introduction to Pemigatinib and Metabolic Stability Assessment

References

- 1. metabolic stability evaluation in human liver microsomes [pmc.ncbi.nlm.nih.gov]

- 2. INCB054828 (this compound), a potent and selective inhibitor of ... [journals.plos.org]

- 3. Evaluation of drug–drug interaction potential for ... [pmc.ncbi.nlm.nih.gov]

- 4. A Rapid and Sensitive UPLC-MS/MS Method for ... [mdpi.com]

FGFR2 Fusion Detection for Pemigatinib Eligibility: Application Notes & Protocols

Clinical and Regulatory Context

Pemigatinib is a selective, potent, oral inhibitor of fibroblast growth factor receptors 1, 2, and 3. It received accelerated approval from the FDA in April 2020 and a Notice of Compliance with conditions from Health Canada in September 2021 for the treatment of adults with previously treated, unresectable, locally advanced, or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or rearrangement [1] [2]. This approval was based on the FIGHT-202 trial, where the cohort of patients with FGFR2 fusions or rearrangements (Cohort A, n=107) demonstrated an objective response rate (ORR) of 36% and a median duration of response (DOR) of 9.1 months [2].

FGFR2 fusions are among the most common actionable genomic alterations in intrahepatic CCA (iCCA), with an incidence of approximately 10% to 16% [3]. These alterations are distinct from FGFR2 mutations and are considered key drivers of tumor growth, often occurring early in disease progression [3]. Consequently, the National Comprehensive Cancer Network (NCCN) recommends comprehensive molecular profiling for patients with unresectable or metastatic CCA who are candidates for systemic therapy [3].

Pre-Analytical Phase: Sample and Test Selection

The initial phase focuses on proper patient identification and sample preparation to ensure valid test results.

Patient and Sample Eligibility Criteria

- Disease Indication: Patients must have a confirmed diagnosis of previously treated, unresectable, locally advanced or metastatic CCA.

- Tissue Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks or slides are the standard specimen. The sample should contain sufficient viable tumor content as required by the selected assay.

Guidelines for Test Selection

Selecting an appropriate next-generation sequencing (NGS) assay is critical. The chosen test must [3]:

- Specifically detect FGFR2 fusions (distinct from FGFR2 mutations).

- Be capable of detecting fusions with a wide range of known and unknown fusion partners, including novel ("n-of-one") fusions unique to a single patient.

- A high-sensitivity NGS-based assay, such as the FDA-approved FoundationOne CDx, is recommended as a companion diagnostic for this compound [2] [3].

Analytical Phase: Detection and Identification Workflow

The core testing process involves nucleic acid extraction, library preparation, sequencing, and bioinformatic analysis to identify FGFR2 fusions.

- Key Fusion Characteristics: The breakpoint in the FGFR2 gene is typically predicted to occur within intron 17 or exon 18, leaving the kinase domain intact [2]. The most frequently identified fusion is FGFR2-BICC1 [2].

- Assay Note: The analytical method must be optimized to identify the specific genomic breakpoints and the diverse range of possible fusion partners characteristic of FGFR2 rearrangements.

Post-Analytical Phase: Data Interpretation and Reporting

Following sequencing and analysis, results are interpreted to determine treatment eligibility.

Efficacy and Clinical Validation Data

The clinical validity of testing for FGFR2 fusions is robustly supported by the FIGHT-202 trial. The table below summarizes the key efficacy outcomes for this compound in the biomarker-defined population [2].

Table 1: Key Efficacy Outcomes from the FIGHT-202 Trial (Cohort A, N=107)

| Efficacy Parameter | Result | 95% Confidence Interval |

|---|---|---|

| Objective Response Rate (ORR) | 36% | 27% - 45% |

| Complete Response (CR) | 2.8% | - |

| Partial Response (PR) | 32.7% | - |

| Disease Control Rate (DCR) | 82%* | - |

| Median Duration of Response (DOR) | 9.1 months | 6.0 - 13.5 months |

| Patients with DOR ≥6 months | 63% | - |

| As reported in the primary trial publication [1]. |

Real-world evidence from a Canadian patient support program has shown comparable outcomes, with a physician-assessed ORR of 56% and a disease control rate of 89%, reinforcing the drug's efficacy in a non-trial setting [1].

Safety and Monitoring Protocol

Management of adverse events is crucial for maintaining treatment efficacy and patient safety.

Table 2: Key Monitoring and Management Guidelines for this compound

| Adverse Event | Incidence | Monitoring Frequency | Management Strategies |

|---|---|---|---|

| Hyperphosphatemia | 93% (lab-based) [3] | Regular serum phosphate checks | Low-phosphate diet; phosphate-lowering therapy; dose interruption/reduction for levels >7 mg/dL [3] |

| Ocular Toxicity (e.g., RPED) | 11% [3] | Comprehensive ophthalmologic exam at baseline, q2mo for first 6mo, then q3mo [3] | Urgent ophthalmologic referral for symptoms; dose modification based on severity |

| Other Common Events | Diarrhea, fatigue, nail toxicity, alopecia, dysgeusia, stomatitis, etc. [2] | During each clinic visit | Supportive care; dose interruption or reduction as per prescribing information |

References

Comprehensive Application Notes and Protocols for Pemigatinib Patient Selection: Biomarker Testing Strategies for FGFR2 Alterations in Cholangiocarcinoma

Introduction to FGFR Biology and Pemigatinib Mechanism

Fibroblast Growth Factor Receptor Signaling Pathway

The fibroblast growth factor receptor (FGFR) pathway represents a critical signaling network in cellular homeostasis and oncogenesis. FGFRs are transmembrane receptor tyrosine kinases comprising four family members (FGFR1-4) that activate downstream signaling cascades including RAS/MAPK, PI3K/AKT, and PLCγ pathways upon ligand binding [1]. These pathways regulate fundamental cellular processes including proliferation, differentiation, survival, and migration. In cholangiocarcinoma (CCA), and particularly in the intrahepatic subtype, FGFR2 genetic alterations emerge as driver oncogenes, with fusions or rearrangements occurring in approximately 10-20% of cases [2]. These alterations lead to constitutive FGFR activation independent of ligand binding, resulting in uncontrolled tumor growth and survival signaling [1].

This compound Pharmacological Profile

This compound (PEMAZYRE) is a potent, selective small molecule inhibitor targeting FGFR1, FGFR2, and FGFR3 with nanomolar potency [3]. Biochemically, this compound demonstrates IC50 values of approximately 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM for FGFR3, while showing significantly reduced activity against FGFR4 (IC50 ≈ 30 nM) [3]. The compound exhibits over 100-fold selectivity for FGFR1-3 compared to most other kinases, with only minimal off-target activity against VEGFR-2 (IC50 ≈ 190 nM) and c-Kit (IC50 ≈ 270 nM) [3]. This compound functions through competitive inhibition at the ATP-binding site of FGFR kinases, preventing receptor autophosphorylation and subsequent downstream signaling cascade activation [4] [1]. This targeted inhibition results in G1 phase cell cycle arrest, induction of cellular senescence, apoptosis, and reduced cancer cell viability in preclinical models [4].

Biomarker Testing Methodologies for FGFR2 Alterations

Testing Platform Comparison

Comprehensive genomic profiling represents a critical component in precision medicine for cholangiocarcinoma. The selection of appropriate testing methodologies directly impacts the detection accuracy of FGFR2 fusions and rearrangements. The two primary approaches include next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH), each with distinct advantages and limitations [5].

Table 1: Comparison of FGFR2 Alteration Detection Methodologies

| Methodology | Detection Principle | Advantages | Limitations | Best Application |

|---|---|---|---|---|

| Next-Generation Sequencing (NGS) | High-throughput parallel sequencing of DNA/RNA | Detects all FGFR2 fusions regardless of partner; identifies concomitant alterations; requires minimal tissue | Higher cost; longer turnaround time; bioinformatics complexity | First-line testing; comprehensive genomic profiling |

| Fluorescence In Situ Hybridization (FISH) | Fluorescent probes bind specific genomic sequences | Rapid turnaround; established in clinical laboratories; low tissue requirements | Limited to known alterations; single-gene assessment; unable to identify fusion partners | Confirmatory testing; when NGS unavailable |

| FoundationOne CDx | Targeted NGS-based comprehensive genomic profile | FDA-approved companion diagnostic; high sensitivity/specificity; validated for clinical use | Tissue requirements; limited to predefined gene panel | This compound patient selection in clinical practice |

Next-generation sequencing platforms, particularly the FoundationOne CDx assay, represent the gold standard for detection, having served as the companion diagnostic in the pivotal FIGHT-202 clinical trial leading to this compound's approval [5] [6]. This NGS-based approach demonstrates high sensitivity and specificity for identifying FGFR2 fusions, including those with both known and unknown partner genes [5]. In contrast, while FISH testing offers rapid results and established clinical laboratory implementation, its utility is limited by an inability to detect unknown fusion partners and restriction to assessment of a single predetermined alteration per test [5].

Biomarker Prevalence and Clinical Significance

FGFR2 alterations demonstrate distinct patterns of prevalence across cholangiocarcinoma subtypes and populations. These genetic changes occur almost exclusively in intrahepatic cholangiocarcinoma (iCCA), with an incidence ranging from 10% to 16% in this subset [2]. The incidence of iCCA itself has been increasing at an annual rate of 4.36% based on surveillance data from 2003-2012 [2]. Among patients with advanced or metastatic disease who have progressed after first-line therapy—the population eligible for this compound treatment—the prevalence aligns with these general statistics, though comprehensive population-wide data remains limited due to the rarity of this malignancy.

The clinical significance of FGFR2 fusions and rearrangements extends beyond prognostic implications to primarily predictive value for treatment response. Patients harboring these alterations demonstrate objectively superior responses to this compound compared to those without such alterations or with other FGFR alterations [5]. This underscores the critical importance of routine biomarker testing in all patients with intrahepatic cholangiocarcinoma, particularly given that these genetic alterations are detectable early in disease progression and represent key drivers of tumor development [5].

Clinical Validation and Analytical Performance

Pivotal Clinical Trial Data

The FIGHT-202 trial (NCT02924376) served as the pivotal clinical study supporting this compound's accelerated approval by the FDA in April 2020 [6] [2]. This multicenter, open-label, single-arm phase 2 study enrolled 107 patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements [6] [2]. Patients received this compound at a dose of 13.5 mg orally once daily for 14 consecutive days followed by 7 days off therapy in 21-day cycles until disease progression or unacceptable toxicity [2].

Table 2: Efficacy Outcomes from FIGHT-202 Clinical Trial

| Efficacy Parameter | Result | Statistical Measure |

|---|---|---|

| Overall Response Rate (ORR) | 36% | 95% CI: 27%-45% |

| Complete Response (CR) | 3 patients | 2.8% of study population |

| Median Duration of Response (DOR) | 9.1 months | - |

| Response ≥6 months | 24 of 38 responders | 63% of responding patients |

| Response ≥12 months | 7 of 38 responders | 18% of responding patients |

| Median Time to Response | 2.7 months | Range: 0.7-6.9 months |

The trial demonstrated a clinically meaningful overall response rate of 36% (95% CI: 27%, 45%), including three complete responses, with a median duration of response of 9.1 months [6] [2]. Importantly, 63% of responding patients maintained their response for ≥6 months, while 18% experienced responses lasting ≥12 months [2]. The median time to response was 2.7 months (range: 0.7-6.9 months) [2]. Based on these compelling efficacy results, this compound received accelerated approval in 2020, representing the first targeted therapy approved for cholangiocarcinoma with FGFR2 alterations [2].

Companion Diagnostic Validation

The FoundationOne CDx assay was co-approved with this compound as its companion diagnostic, with validation demonstrating robust analytical performance [5] [6]. This NGS-based test utilizes DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue to detect FGFR2 fusions and rearrangements along with other genomic alterations across 324 genes [5]. The analytical validation showed high sensitivity and specificity for detecting FGFR2 fusions, with the capability to identify both known and novel fusion partners [5].

The clinical validation was established through the FIGHT-202 trial, where the assay successfully identified patients who subsequently benefited from this compound treatment [5]. The conjunction frequency of FGFR2 fusions and rearrangements in the intended-use population was consistent with previously reported epidemiological data, confirming the test's clinical utility [5]. Additionally, the comprehensive genomic information provided by FoundationOne CDx enables assessment of concomitant genomic alterations that may impact clinical outcomes or suggest additional therapeutic approaches [5].

Experimental Protocols and Workflows

Specimen Collection and Preparation

Optimal specimen collection represents the critical first step in ensuring accurate FGFR2 alteration detection. For cholangiocarcinoma patients, tissue biopsy specimens should be obtained using techniques that maximize tissue yield, including surgical biopsies, core needle biopsies, or endoscopic ultrasound-guided fine needle aspiration (EUS-FNA) with rapid on-site evaluation to ensure adequacy [5]. Compared to the amount of tissue required for histological diagnosis alone, additional tissue should be collected specifically for molecular profiling to avoid the need for re-biopsy at a later time [5].